N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an isopropyl and a methyl group, and a biphenyl carboxamide moiety, making it structurally unique and potentially useful in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions . The resulting pyrazole intermediate can then be coupled with a biphenyl carboxylic acid derivative using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenation with bromine in acetic acid or nitration with nitric acid in sulfuric acid.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can act as a hydrogen bond donor and acceptor, facilitating binding to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The biphenyl carboxamide moiety may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Similar pyrazole structure with different substituents.
1-Boc-pyrazole-4-boronic acid pinacol ester: Another pyrazole derivative used in coupling reactions.
Uniqueness
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific substitution pattern and the presence of the biphenyl carboxamide group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-14(2)23-19(13-15(3)22-23)21-20(24)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENAEARFNQOMDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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